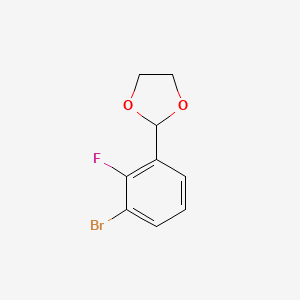

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane

CAS No.: 2221812-23-1

Cat. No.: VC11666008

Molecular Formula: C9H8BrFO2

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2221812-23-1 |

|---|---|

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| IUPAC Name | 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 |

| Standard InChI Key | APGPMEUWVYJVAO-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=C(C(=CC=C2)Br)F |

| Canonical SMILES | C1COC(O1)C2=C(C(=CC=C2)Br)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms—attached to a 3-bromo-2-fluorophenyl group. The bromine atom at the phenyl ring’s meta position and fluorine at the ortho position create a polarized electronic environment, influencing its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals that halogen substituents induce planar configurations in the phenyl ring, enhancing stacking interactions in solid-state structures.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.05 g/mol |

| Melting Point | 127–129°C |

| Solubility | Soluble in dichloromethane, THF, ethyl acetate |

| Stability | Sensitive to prolonged light exposure |

The fluorine atom’s electronegativity () and bromine’s polarizability () contribute to its moderate hydrophobicity (), favoring membrane permeability in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves acid-catalyzed condensation between 3-bromo-2-fluorobenzaldehyde and ethylene glycol (Figure 1):

This reaction proceeds via hemiacetal formation, followed by cyclization under Dean-Stark conditions to remove water. Yields typically exceed 70% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Reaction Mechanisms

The bromine atom’s electrophilicity enables nucleophilic aromatic substitution (SNAr), while the fluorine atom directs incoming nucleophiles to specific positions. For example, in Suzuki-Miyaura couplings, the bromine reacts with boronic acids () to form biaryl derivatives:

Such reactions are pivotal for diversifying the compound’s applications in drug discovery.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For instance, palladium-catalyzed cross-coupling of its bromine moiety generates biaryl structures found in Janus kinase (JAK) inhibitors.

Material Science

In organic electronics, its planar phenyl ring facilitates π-π stacking, enhancing charge transport in thin-film transistors.

Comparative Analysis with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume